molecular formula C17H17NO4 B11587095 1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI)

1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI)

Cat. No.: B11587095
M. Wt: 299.32 g/mol
InChI Key: VCCHZQCHNRNTSS-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI) is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically yields high purity and operational simplicity . Another approach involves the oxidative cyclization of β-enaminones, which can be performed in a one-pot variant starting from β-ketoamides . Industrial production methods may involve large-scale synthesis using similar cyclization techniques, optimized for yield and efficiency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes like HIV-1 protease, thereby preventing viral replication . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and exerting therapeutic effects. The methylene bridge and propenyloxy phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl (5E)-4-hydroxy-2-methyl-5-[(4-prop-2-enoxyphenyl)methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C17H17NO4/c1-4-9-22-13-7-5-12(6-8-13)10-14-16(19)15(11(2)18-14)17(20)21-3/h4-8,10,19H,1,9H2,2-3H3/b14-10+

InChI Key

VCCHZQCHNRNTSS-GXDHUFHOSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC=C(C=C2)OCC=C)/C(=C1C(=O)OC)O

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)OCC=C)C(=C1C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.